molecular formula C15H13ClN4O5S3 B14994157 5-chloro-2-(ethylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B14994157
M. Wt: 460.9 g/mol
InChI Key: YQJBCINMZFSNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(ethanesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide: is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethanesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine core can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Sulfonylation: The ethanesulfonyl and methanesulfonyl groups can be introduced through sulfonylation reactions using ethanesulfonyl chloride and methanesulfonyl chloride, respectively, in the presence of a base like triethylamine.

    Coupling with Benzothiazole: The final step involves coupling the sulfonylated pyrimidine with a benzothiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although specific applications would require extensive research and clinical trials.

Industry

In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications. Its unique properties may make it suitable for use in coatings, adhesives, or other advanced materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
  • 2-(Ethanesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
  • 5-Chloro-2-(ethanesulfonyl)-N-(1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-(ethanesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13ClN4O5S3

Molecular Weight

460.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C15H13ClN4O5S3/c1-3-28(24,25)15-17-7-9(16)12(19-15)13(21)20-14-18-10-5-4-8(27(2,22)23)6-11(10)26-14/h4-7H,3H2,1-2H3,(H,18,20,21)

InChI Key

YQJBCINMZFSNRX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.